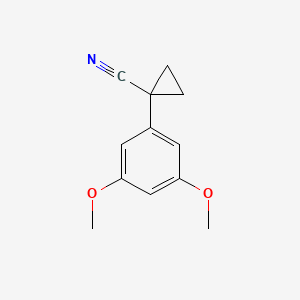

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Description

Overview of Cyclopropane (B1198618) Chemistry and its Significance in Contemporary Organic Synthesis

Cyclopropanes, the smallest of the carbocyclic ring systems, have captivated chemists for over a century. Initially viewed as mere chemical curiosities, they are now recognized as crucial components in a wide array of natural products and synthetic molecules of biological and material importance. Their prevalence in pharmaceuticals and agrochemicals underscores the significance of understanding their chemistry.

The defining feature of the cyclopropane ring is its inherent strain, a consequence of its geometry. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation results in what is known as angle strain. Additionally, the planar nature of the three-membered ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to torsional strain.

This high degree of ring strain, estimated to be around 27.5 kcal/mol, profoundly influences the bonding within the cyclopropane ring. The C-C bonds are not simple sigma bonds but are instead described as "bent" or "banana" bonds, with increased p-character. This unique bonding imparts some properties to cyclopropanes that are reminiscent of alkenes.

Table 1: Comparison of Strain Energies in Small Cycloalkanes

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | ~27.5 |

| Cyclobutane | 4 | ~26.3 |

| Cyclopentane (B165970) | 5 | ~6.2 |

| Cyclohexane | 6 | ~0 |

This interactive table allows for the comparison of strain energies in small cycloalkanes.

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a characteristic that is extensively exploited in organic synthesis. These reactions can be initiated by a variety of reagents and conditions, including electrophiles, nucleophiles, radical species, and transition metals. The relief of ring strain provides a strong thermodynamic driving force for these transformations.

For instance, electrophilic ring-opening is a common reaction pathway for cyclopropanes, particularly those bearing activating groups. Conversely, the presence of electron-withdrawing groups can render the cyclopropane ring susceptible to nucleophilic attack. The regioselectivity and stereoselectivity of these ring-opening reactions are often predictable, making cyclopropanes valuable three-carbon building blocks for the synthesis of more complex acyclic and cyclic systems.

Fundamentals of Nitrile Chemistry in Advanced Synthetic Methodologies

The nitrile, or cyano, group (-C≡N) is one of the most versatile functional groups in organic chemistry. Its unique electronic structure and reactivity make it a valuable "functional handle" that can be transformed into a wide array of other functionalities.

The cyano group can be readily converted into a variety of other functional groups, including carboxylic acids, amines, amides, aldehydes, and ketones. This versatility makes nitriles important intermediates in multistep syntheses. For example, the hydrolysis of a nitrile provides a straightforward route to a carboxylic acid, while its reduction can yield a primary amine.

Table 2: Common Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic Acid |

| LiAlH₄, then H₂O | Primary Amine |

| H₂O₂, NaOH | Amide |

| DIBAL-H, then H₂O | Aldehyde |

| Grignard reagent (RMgX), then H₃O⁺ | Ketone |

This interactive table summarizes some of the common chemical transformations of the nitrile functional group.

Beyond their role as a transformable functional group, nitriles also play a strategic role in the construction of complex molecules. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand for transition metals, thereby enabling a range of catalytic transformations.

Contextualization of the 3,5-Dimethoxyphenyl Moiety in Chemical Design

The 3,5-dimethoxyphenyl group is a common structural motif found in a variety of natural products and synthetic compounds with interesting biological activities. The two methoxy (B1213986) groups are positioned meta to the point of attachment on the phenyl ring, which has important implications for the electronic properties of the aromatic system.

Influence of Aromatic Substituents on Electronic Properties and Reactivity Profiles

The reactivity of cyclopropane rings is profoundly influenced by the electronic nature of their substituents. nih.gov When an aromatic ring is attached to the cyclopropane, its substituents can modulate the electronic properties of the entire system through inductive and resonance effects. youtube.com Electron-donating groups on the aromatic ring increase the electron density of the system, which can stabilize adjacent positive charges that may form during reaction intermediates, thereby accelerating certain types of reactions. nih.gov Conversely, electron-withdrawing groups decrease electron density, making the system more electrophilic. youtube.com

Kinetic studies on the reactions of cyclopropanes with aryl substituents have demonstrated these effects quantitatively. For instance, systematic variation of substituents on a 2-phenyl group of certain cyclopropanes resulted in parabolic Hammett plots, indicating a change in the rate-determining step or reaction mechanism based on the substituent's electronic character. researchgate.netnih.govnih.gov This tunability allows chemists to fine-tune the reactivity of the cyclopropane core for specific synthetic applications.

Strategic Inclusion of Dimethoxyaryl Groups in Synthetic Targets

The dimethoxyaryl group, particularly the 3,5-dimethoxyphenyl moiety, is strategically incorporated into synthetic targets for several reasons. The two methoxy groups are strong electron-donating groups, which significantly increase the electron density of the aromatic ring through the resonance effect. This electronic enrichment can activate the molecule towards certain reactions and stabilize cationic intermediates.

In the context of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, the 3,5-dimethoxyphenyl group serves as a potent electron-donating "donor" component. This feature is crucial for the compound's classification and reactivity as a donor-acceptor cyclopropane. The high electron density imparted by this group facilitates the cleavage of the cyclopropane ring under milder conditions, often initiated by a Lewis acid. caltech.edunih.gov This strategic inclusion is a key design element for creating highly reactive and synthetically versatile building blocks.

Research Significance of 1-Substituted Cyclopropanecarbonitriles

Cyclopropanes substituted at the C1 position with both an aryl group and a cyano group are of particular research interest because they embody the characteristics of donor-acceptor cyclopropanes. This specific substitution pattern creates a polarized system with unique chemical properties and synthetic potential.

Donor-Acceptor Cyclopropanes: Unique Reactivity and Synthetic Potential

Donor-acceptor cyclopropanes (DACs) are a pivotal class of molecules characterized by the presence of an electron-donating group (D) and an electron-withdrawing (acceptor) group (A) on adjacent carbon atoms. caltech.edunih.gov In this compound, the 3,5-dimethoxyphenyl group acts as the donor, while the carbonitrile group serves as the acceptor.

This arrangement of vicinal charge-stabilizing groups, combined with the inherent ring strain, allows the cyclopropane ring to be opened under mild conditions, typically with a Lewis acid, to form a versatile 1,3-dipole intermediate. caltech.edunih.gov This reactive intermediate can then be trapped by various dipolarophiles in cycloaddition reactions, providing access to a wide array of five-, six-, and seven-membered carbo- and heterocyclic scaffolds. caltech.edumsu.ru The unique reactivity of DACs makes them powerful tools for constructing complex molecular frameworks from simple precursors. nih.govwiley-vch.de

| Reaction Type | Reactant Partner (Dipolarophile) | Product Ring System | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Alkenes, Aldehydes, Imines | Five-membered rings (e.g., Cyclopentanes, Tetrahydrofurans, Pyrrolidines) | caltech.edumsu.rulboro.ac.uk |

| [3+3] Cycloaddition | Nitrones, Isobenzofurans | Six-membered rings (e.g., Oxazines) | nih.govlboro.ac.uk |

| [3+4] Cycloaddition | Dienes | Seven-membered rings | msu.ru |

| Formal [3+2] Annulation | Alkenes | Indanes (with specific DACs) | msu.ru |

Stereochemical Control in Cyclopropane Systems

The construction of cyclopropane rings often creates new stereocenters, making stereochemical control a critical aspect of their synthesis. rsc.org Achieving high levels of diastereoselectivity and enantioselectivity is essential, particularly when these molecules are used as intermediates in the synthesis of complex natural products or pharmaceuticals. researchgate.netacs.org

Several strategies have been developed to control the stereochemistry of cyclopropanation reactions. These include:

Chiral Catalysts: Organocatalysts and metal complexes featuring chiral ligands can create a chiral environment that directs the stereochemical outcome of the ring-forming step. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. rsc.org

Substrate Control: The inherent chirality within a substrate molecule can be used to direct the formation of new stereocenters in a predictable manner. caltech.edu

These methods enable chemists to synthesize structurally diverse and stereochemically complex cyclopropane derivatives with a high degree of precision. rsc.org

Scope and Objectives of Research on this compound

The research focused on this compound is driven by its potential as a highly activated and versatile synthetic building block. The primary objectives of investigating this specific compound include:

Exploring Enhanced Reactivity: To systematically study how the potent electron-donating 3,5-dimethoxyphenyl group influences the kinetics and reaction conditions required for the ring-opening of the cyclopropane. Kinetic studies have shown that increasing the electron density of the donor group can accelerate cycloaddition reactions significantly. nih.gov

Developing Novel Cycloaddition Methodologies: To utilize the 1,3-dipole generated from this compound in [3+n] cycloaddition reactions with a wide range of dipolarophiles, aiming to synthesize novel and complex heterocyclic and carbocyclic systems.

Application in Target-Oriented Synthesis: To employ this compound as a key intermediate in the total synthesis of natural products or medicinally relevant molecules, leveraging its unique reactivity to construct core structural motifs efficiently.

Investigating Stereospecific Reactions: To determine if the stereochemical information at the C1 position can be transferred with high fidelity during its transformation into more complex products, enabling enantiospecific synthetic routes. caltech.edu

By pursuing these objectives, researchers aim to fully harness the synthetic potential of this tailored donor-acceptor cyclopropane, expanding the toolkit of modern organic chemistry.

Precursor Synthesis and Derivatization Strategies

The efficient construction of the target cyclopropane structure is highly dependent on the availability of functionalized precursors. Key strategies involve the synthesis of substituted arylacetonitriles, the preparation of versatile dimethoxyphenyl building blocks, and the theoretical application of cyclopropene derivatives.

Synthesis of Substituted Arylacetonitriles as Key Intermediates

Substituted arylacetonitriles are pivotal intermediates in the synthesis of 1-arylcyclopropanecarbonitriles. The primary precursor for the title compound is 3,5-dimethoxyphenylacetonitrile. A direct method for its synthesis involves the reaction of 3,5-dimethoxybenzyl bromide with trimethylsilyl cyanide chemicalbook.com.

More general, multi-step routes are also employed for analogous structures like 3,4-dimethoxyphenylacetonitrile. One such pathway begins with a decarboxylation reaction of a glycidic acid salt, such as 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, to yield 3,4-dimethoxyphenylacetaldehyde patsnap.comgoogle.comgoogle.com. This aldehyde is then converted to an aldoxime using hydroxylamine hydrochloride patsnap.comgoogle.comgoogle.com. The final step involves a dehydration reaction of the aldoxime, often facilitated by a phase-transfer catalyst and a base, to yield the desired arylacetonitrile patsnap.comgoogle.com.

Table 1: Synthetic Routes for Substituted Arylacetonitriles

| Target Compound | Starting Material(s) | Key Steps/Reagents | Reference |

|---|---|---|---|

| 3,5-Dimethoxyphenylacetonitrile | 3,5-Dimethoxybenzyl bromide, Trimethylsilyl cyanide | Direct Cyanation | chemicalbook.com |

| 3,4-Dimethoxyphenylacetonitrile | 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate | 1. Decarboxylation 2. Aldoxime formation (HONH₃Cl) 3. Dehydration (Base, PTC) | patsnap.comgoogle.comgoogle.com |

Preparation of Cyclopropene Precursors for Cyanoesterification

Cyclopropenes are highly strained, reactive molecules that can serve as precursors for various cyclopropane derivatives orgsyn.org. Their synthesis can be achieved through several methods, including the Rh(II)-catalyzed enantioselective [2+1]-cycloaddition of diazo compounds to alkynes organic-chemistry.org. Another established method involves the treatment of allyl chloride with a strong base like sodium bis(trimethylsilyl)amide to induce elimination and ring closure, yielding the parent cyclopropene orgsyn.org.

Once formed, cyclopropenes can be functionalized. While direct cyanoesterification of cyclopropenes is not a commonly cited route, a hypothetical pathway could involve the conversion of a cyclopropene to a more stable intermediate. For instance, a cyclopropene could be transformed into a cyclopropanol or a cyclopropanecarboxylic acid. These functionalized cyclopropanes could then potentially undergo further reactions to introduce the cyano group, analogous to methods used in the synthesis of insecticidal pyrethroids where a cyclopropane carboxylic acid is esterified with a cyanohydrin.

Synthesis of Dimethoxyphenyl-Substituted Building Blocks

The creation of versatile dimethoxyphenyl-substituted building blocks is fundamental for accessing a range of cyclopropane analogues. Beyond the arylacetonitriles discussed previously, other strategic intermediates can be prepared. Cobalt-catalyzed cyclopropanation of a vinyl sulfide, such as a dimethoxyphenyl vinyl sulfide, can produce a bifunctional cyclopropane scaffold that allows for diverse and orthogonal derivatization of the sulfide and an accompanying ester group nih.gov.

Another advanced strategy involves the enzymatic synthesis of cyclopropane building blocks containing a boronic acid pinacol ester (Bpin) group nih.gov. This chemoenzymatic approach can produce chiral, boronate-substituted cyclopropanes. The carbon-boron bond serves as a versatile handle for subsequent stereoretentive cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of a dimethoxyphenyl group onto the cyclopropane ring at a later stage nih.gov. This method provides access to diverse and stereopure cyclopropane structures nih.gov.

Direct Cyclopropanation Approaches

Direct methods for forming the cyclopropane ring are often preferred for their efficiency. These approaches typically involve the reaction of a precursor bearing the arylacetonitrile moiety with a C2 electrophile in a single, concerted, or tandem step.

Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropanecarbonitriles

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for synthesizing cyclopropanes rsc.orgresearchgate.net. The process involves a tandem sequence beginning with a Michael-type addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular cyclization that expels a leaving group to form the cyclopropane ring nih.gov. This strategy has been successfully applied to the synthesis of various nitrile-substituted cyclopropanes nih.gov.

In a typical MIRC approach for dinitrile-substituted cyclopropanes, a carbanion generated from an arylacetonitrile adds to an α-bromoenonitrile. This is followed by an intramolecular cyclization to yield the cyclopropane product nih.gov. The MIRC approach is valued for its ability to construct complex cyclopropane rings with high stereoselectivity under relatively mild conditions rsc.orgresearchgate.netnih.gov.

A key method for synthesizing this compound is the base-promoted cyclopropanation of 3,5-dimethoxyphenylacetonitrile. This reaction is a classic example of a MIRC-type process where the arylacetonitrile serves as the nucleophile precursor and a 1,2-dihaloethane acts as the electrophilic C2 component.

The mechanism proceeds as follows:

Deprotonation: A strong base, such as sodium amide or sodium hydroxide (B78521) with a phase-transfer catalyst, abstracts the acidic α-proton from the arylacetonitrile, generating a resonance-stabilized carbanion.

Nucleophilic Attack (SN2): The carbanion attacks one of the electrophilic carbon atoms of a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane), displacing one of the halide ions.

Intramolecular Cyclization: The resulting intermediate still possesses an acidic proton alpha to the aryl and nitrile groups. A second deprotonation event occurs, generating a new carbanion that undergoes an intramolecular SN2 reaction, displacing the second halide and closing the three-membered ring.

This base-promoted cyclization is an efficient, often one-pot, procedure for constructing 1-aryl-1-cyanocyclopropanes from readily available starting materials. The choice of base, solvent, and reaction conditions can be optimized to maximize yield and minimize side reactions. Alternative approaches, such as using electrogenerated bases (EGBs), have also been developed for promoting cyclopropanation reactions, offering an environmentally benign synthetic procedure nih.gov.

Table 2: General Conditions for Base-Promoted MIRC Cyclopropanation of Arylacetonitriles

| Arylacetonitrile Substrate | C2 Electrophile | Base/Catalyst System | Solvent | General Outcome |

|---|---|---|---|---|

| Phenylacetonitrile | 1,2-Dibromoethane | aq. NaOH, Benzyltriethylammonium chloride (PTC) | Toluene/Water | Forms 1-phenylcyclopropanecarbonitrile |

| Substituted Arylacetonitriles | 1,2-Dichloroethane | Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) or Toluene | Efficient cyclopropanation |

| 2-Pyridylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Potassium carbonate (K₂CO₃) | Acetonitrile | Forms dinitrile-substituted cyclopropane nih.gov |

| Alkyl 2-chloroacetates | (Self-condensation) | Electrogenerated Base (EGB) | DMF | Forms cyclopropane-1,2,3-tricarboxylates nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-5-9(6-11(7-10)15-2)12(8-13)3-4-12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWJDMZLIYLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CC2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244162 | |

| Record name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-97-7 | |

| Record name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 3,5 Dimethoxyphenyl Cyclopropanecarbonitrile Systems

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The inherent ring strain of the cyclopropane core, estimated to be around 27 kcal/mol, is the primary driving force for its ring-opening reactions. In donor-acceptor cyclopropanes, this reactivity is enhanced, allowing for cleavage of the C-C bonds under milder conditions than those required for non-activated cyclopropanes.

The ring-opening of donor-acceptor cyclopropanes with carbon-centered nucleophiles provides a direct route to 1,3-bifunctional compounds. rsc.org This transformation is typically catalyzed by a Lewis acid, which coordinates to the acceptor group (the nitrile), further polarizing the system and facilitating nucleophilic attack.

The mechanism involves the attack of a nucleophile at one of the methylene (B1212753) carbons of the cyclopropane ring. This attack is followed by the cleavage of the distal C-C bond, which is electronically weakened by the donor-acceptor arrangement. The process results in the formation of a stabilized carbanionic intermediate at the carbon bearing the nitrile group. Subsequent protonation or reaction with an electrophile yields the 1,3-disubstituted product. The regioselectivity of the attack is controlled by the electronic and steric nature of the substituents on the cyclopropane ring.

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Catalyst | Product Type |

|---|---|---|

| Electron-rich arenes | Lewis Acid | 1,3-diarylpropanenitrile |

| Indoles | Lewis Acid | 3-(2-cyano-2-aryl-ethyl)indole |

| Active Methylene Compounds | Base | Functionalized glutarate derivatives |

This table presents generalized outcomes for donor-acceptor cyclopropanes, applicable to the subject compound.

Electrophilic activation represents another major pathway for the ring cleavage of aryl cyclopropanes. nih.govresearchgate.net This process can be initiated by protic acids or Lewis acids. The reaction proceeds via the formation of a radical cation intermediate through single-electron oxidation. researchgate.net Electrochemical methods can also achieve this C(sp³)–C(sp³) bond cleavage through anodic oxidation. nih.gov

The mechanism typically involves the initial interaction of the electrophile with the electron-rich aromatic ring or the cyclopropane ring itself. This leads to the cleavage of the C2-C3 bond, forming a stable benzylic carbocation intermediate. This cation is then trapped by a nucleophile present in the reaction medium. This strategy has been successfully applied to achieve 1,3-difunctionalization reactions, such as 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation of arylcyclopropanes. nih.govresearchgate.net

Transition metals, particularly rhodium (Rh) and palladium (Pd), are effective catalysts for the activation and functionalization of mono-donor-substituted cyclopropanes. nih.gov These reactions often proceed through the oxidative addition of the transition metal into one of the cyclopropane C-C bonds, forming a metallacyclobutane intermediate.

This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion reactions, leading to a diverse range of functionalized products. The regioselectivity of the initial C-C bond cleavage is influenced by the electronic properties of the substituents and the nature of the metal catalyst and its ligands. This approach allows for cycloadditions and rearrangements that are otherwise difficult to achieve.

Visible-light photoredox catalysis has emerged as a powerful tool for the ring-opening of aryl cyclopropanes under mild, metal-free conditions. nih.govnih.gov The reaction is initiated by a single-electron-transfer (SET) from the electron-rich aryl cyclopropane to an excited photocatalyst, generating a cyclopropane radical cation. rsc.org

This radical cation is highly reactive and undergoes rapid ring-opening to form a distonic radical cation, with the radical centered at the benzylic position and the charge located elsewhere. This benzylic radical intermediate can then be trapped by a variety of radicalophiles or participate in radical/radical cross-coupling reactions. nih.govresearchgate.net This methodology enables a cascade of reactions, leading to complex 1,3-difunctionalized products. nih.gov For instance, cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis can achieve a ring-opening/arylcarboxylation/acylation cascade. nih.govresearchgate.net

Table 2: Comparison of Ring-Opening Mechanisms

| Activation Method | Key Intermediate | Typical Reaction Type |

|---|---|---|

| Nucleophilic | Stabilized carbanion | 1,3-addition |

| Electrophilic | Benzylic carbocation | 1,3-difunctionalization |

| Transition Metal | Metallacyclobutane | Cycloaddition, Rearrangement |

This table provides a generalized comparison of mechanisms applicable to the subject compound.

Transformations Involving the Nitrile Functionality

The nitrile group in 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is a versatile functional handle that can be converted into other important chemical moieties, such as carboxylic acids and amides.

The hydrolysis of nitriles is a fundamental transformation that can be performed under either acidic or basic conditions. lumenlearning.comchemguide.co.uk The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. lumenlearning.comchemguide.co.uk Continued heating in the aqueous acid leads to the hydrolysis of this amide to the corresponding carboxylic acid, 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting intermediate by water leads to an imidic acid, which tautomerizes to the amide. chemistrysteps.com Subsequent saponification of the amide under the basic conditions yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk The intermediate amide, 1-(3,5-dimethoxyphenyl)cyclopropanecarboxamide, can be isolated if the reaction conditions are carefully controlled.

Reduction Chemistry of the Cyano Group

The cyano group (nitrile) is a versatile functional group that can be reduced to a primary amine or, under certain conditions, to an aldehyde. The reduction of nitriles is a fundamental transformation in organic synthesis. google.com Common reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney nickel, palladium, or platinum), and borane (B79455) complexes (e.g., BH₃·THF). google.comnih.gov

For this compound, these standard reduction methods are generally applicable. The choice of reagent can be critical to avoid unwanted side reactions, such as the opening of the strained cyclopropane ring. Milder reducing agents or specific catalytic systems may be required to selectively reduce the nitrile while preserving the cyclopropane structure.

The transformation of a nitrile to an amine proceeds via intermediates that, upon quenching, yield the primary amine. For instance, reaction with LiAlH₄ involves the formation of an aluminum-complexed imine intermediate which is then further reduced.

| Reducing Agent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Etheral solvent (e.g., THF, Et₂O), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine | High pressure of H₂, metal catalyst (e.g., Raney Ni, Pd/C) |

| Borane (BH₃·THF) | Primary Amine | THF solvent, often requires heating |

This table represents general nitrile reduction methods applicable to the target compound.

Nitrile Activation in Complexation and Catalysis

The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. This coordination, or complexation, activates the nitrile group, making it more susceptible to nucleophilic attack. Lewis acids are commonly employed to activate nitriles.

In the context of catalysis, the nitrile group can function as a directing group, guiding a catalyst to a specific location on the molecule to facilitate a reaction. nih.gov Ruthenium pincer complexes, for example, have been shown to catalyze the hydration of nitriles to amides under mild conditions through a mechanism involving metal-ligand cooperative activation of the C≡N bond. rug.nl This strategy could potentially be applied to this compound for its conversion to the corresponding carboxamide. The activation process involves the nitrile coordinating to the metal center, which polarizes the C≡N bond and lowers the energy barrier for nucleophilic addition. rug.nl

Reactivity of the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group is an electron-rich aromatic system that readily participates in reactions characteristic of activated benzene (B151609) rings.

Electrophilic Aromatic Substitution Reactions

The two methoxy (B1213986) groups on the aromatic ring are powerful activating groups and are ortho-, para-directing. wikipedia.orglkouniv.ac.in In electrophilic aromatic substitution (SEAr) reactions, electrophiles will preferentially attack the positions most activated by these groups. For the 3,5-disubstituted pattern, the C4 position is para to both methoxy groups, and the C2 and C6 positions are ortho to one and meta to the other. The C4 position is the most electronically enriched and sterically accessible, making it the primary site for substitution. The C2 and C6 positions are also activated and can react, though typically to a lesser extent. masterorganicchemistry.comdalalinstitute.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, primarily at the C4 position.

Halogenation: Using reagents like Br₂ with a Lewis acid catalyst to introduce a halogen (e.g., -Br) at the C4 position.

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com These reactions would also be directed to the C4 position.

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-3,5-dimethoxyphenyl)cyclopropanecarbonitrile |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-3,5-dimethoxyphenyl)cyclopropanecarbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-3,5-dimethoxyphenyl)cyclopropanecarbonitrile |

Oxidative Transformations

The electron-rich dimethoxyphenyl moiety is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. A significant reaction pathway for substituted cyclopropanes involves oxidative C-C bond activation. organic-chemistry.orgnih.gov Using aryl iodine(I-III) catalysis, it is possible to achieve oxidative ring-opening of the cyclopropane. organic-chemistry.orgnih.gov This process can lead to the formation of 1,3-difunctionalized products, such as 1,3-diols or 1,3-amino alcohols, by introducing new functional groups across the cleaved C-C bond. nih.govnih.gov

For this compound, such an oxidative process would likely cleave the bond between the carbon bearing the aryl group and one of the methylene carbons of the ring, leading to a linear product with new functional groups at the 1 and 3 positions relative to the original ring structure.

Conjugate Addition and Cycloaddition Reactions (e.g., (3+2)-Cycloadditions)

The combination of an electron-donating group (dimethoxyphenyl) and an electron-withdrawing group (cyano) on the same cyclopropane carbon atom classifies this molecule as a donor-acceptor (D-A) cyclopropane. This substitution pattern polarizes the cyclopropane ring and makes it an excellent substrate for ring-opening and cycloaddition reactions. researchgate.netnih.gov

Reactions of Donor-Acceptor Cyclopropanes with Nucleophiles and Dienophiles

Lewis acid activation is a common strategy to initiate reactions with D-A cyclopropanes. The Lewis acid coordinates to the nitrile group, further enhancing the electron-withdrawing nature of the substituent and facilitating the cleavage of one of the adjacent C-C bonds. This ring-opening generates a stabilized 1,3-dipole or zwitterionic intermediate. nih.gov

This reactive intermediate can be trapped by a variety of nucleophiles or dienophiles. A particularly powerful application of D-A cyclopropanes is in formal [3+2]-cycloaddition reactions. In these reactions, the cyclopropane acts as a three-carbon building block that reacts with a two-atom component (a dipolarophile) to form a five-membered ring. nih.govnih.govfigshare.com

Examples of [3+2]-cycloadditions involving D-A cyclopropanes include:

Reaction with Nitriles: To form substituted dihydropyrroles. nih.gov

Reaction with Alkynes and Alkenes: To generate functionalized cyclopentenes. nih.gov

Reaction with Heterocumulenes: Such as thioketones, to yield five-membered heterocyclic products. researchgate.net

These reactions are often highly diastereoselective and provide efficient routes to complex cyclic structures. nih.govrsc.org The reaction of this compound with various dienophiles under Lewis acid catalysis would be expected to yield a range of highly substituted five-membered carbocyclic and heterocyclic products.

| Reactant Type | Reaction Class | Product Type |

| Nitriles | [3+2]-Cycloaddition | Dihydropyrroles |

| Alkenes/Alkynes | [3+2]-Cycloaddition | Cyclopentenes/Cyclopentadienes |

| 1,3-Dienes | [3+2]-Cycloaddition | Functionalized Cyclopentanes |

| Thioketones | [3+2]-Cycloaddition | Thiolanes |

Stereochemical Implications of Cycloaddition Pathways

The stereochemical outcomes of cycloaddition reactions involving this compound are dictated by the nature of the reacting partner, the catalyst employed, and the reaction conditions. As a donor-acceptor (D-A) cyclopropane, the 3,5-dimethoxyphenyl group acts as the electron donor, while the nitrile group serves as the electron acceptor. This electronic arrangement polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, facilitating its ring-opening and subsequent participation in cycloaddition reactions as a three-carbon synthon.

In [3+2] cycloaddition reactions, which are common for D-A cyclopropanes, the stereochemistry of the newly formed five-membered ring is a critical aspect. The reaction can proceed through different pathways, leading to various diastereomers. The relative stereochemistry of the substituents on the resulting cyclopentane (B165970) or heterocyclic ring is often controlled by the approach of the dipolarophile to the intermediate formed after the cyclopropane ring opens.

For instance, in reactions with activated olefins, the formation of specific diastereomers can be rationalized by considering the steric and electronic interactions in the transition state. The bulky 3,5-dimethoxyphenyl group and the cyano group play a significant role in directing the incoming reactant to a preferred orientation, thus leading to high diastereoselectivity in many cases. The use of chiral catalysts can induce enantioselectivity, leading to the formation of one enantiomer in excess. Organocatalytic approaches, for example, have been successfully employed in asymmetric [3+3] cycloadditions of aryl cyclopropane carbaldehydes with nitrones, yielding enantioenriched 1,2-oxazinanes. rsc.org

The table below summarizes the expected stereochemical outcomes in representative cycloaddition reactions of donor-acceptor cyclopropanes, which can be extrapolated to this compound systems.

| Reaction Type | Reacting Partner | Typical Catalyst | Observed Stereoselectivity | Key Influencing Factors |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aldehydes/Ketones | Lewis Acids (e.g., Sc(OTf)3) | High Diastereoselectivity | Steric hindrance from substituents, chelation control |

| [3+2] Cycloaddition | Imines | Brønsted Acids | Variable Diastereoselectivity | Nature of imine substituent, solvent polarity |

| [3+3] Cycloaddition | Nitrones | Chiral Secondary Amines | High Enantio- and Diastereoselectivity | Catalyst structure, ortho-substituents on nitrone rsc.org |

| Formal [4+3] Cycloaddition | Dienes | Transition Metals (e.g., Pd(0)) | Generally high Diastereoselectivity | Ligand effects, nature of the diene |

Mechanistic Studies of Key Transformations

Investigation of Reaction Intermediates

The transformations of this compound, particularly in cycloaddition reactions, proceed through short-lived, reactive intermediates. The identification and characterization of these intermediates are crucial for understanding the reaction mechanism and controlling the product distribution and stereochemistry.

Upon activation by a Lewis acid, Brønsted acid, or a transition metal catalyst, the cyclopropane ring undergoes heterolytic or homolytic cleavage. In the more common polar pathways, the C2-C3 bond cleaves to form a zwitterionic intermediate or a related species. The 3,5-dimethoxyphenyl group at the C1 position effectively stabilizes the positive charge that develops on the adjacent carbon through resonance.

Spectroscopic and Trapping Studies: Direct observation of these intermediates is challenging due to their transient nature. However, advanced spectroscopic techniques such as time-resolved NMR and mass spectrometry can provide valuable insights. nih.govrsc.org For analogous systems, electrospray ionization mass spectrometry (ESI-MS) has been used to detect and characterize cationic intermediates in catalyzed reactions. nih.gov

Chemical trapping experiments offer indirect evidence for the existence of specific intermediates. For example, in the presence of a suitable nucleophile, the ring-opened intermediate can be intercepted before it undergoes cycloaddition, leading to a ring-opened product. The structure of this trapped product can provide information about the nature of the intermediate.

Computational Modeling: Density Functional Theory (DFT) calculations have emerged as a powerful tool to investigate the structures and energetics of reaction intermediates and transition states that are difficult to study experimentally. researchgate.netmdpi.comresearchgate.net For reactions involving aryl-substituted cyclopropanes, DFT studies can elucidate the most likely reaction pathway by comparing the activation energies of different possible routes. These calculations can help to predict whether the reaction proceeds through a concerted or a stepwise mechanism and can rationalize the observed stereoselectivity. researchgate.netmdpi.comresearchgate.net

The following table outlines the types of intermediates that are proposed in key transformations of donor-acceptor cyclopropanes and the methods used for their investigation.

| Transformation | Proposed Intermediate | Method of Investigation | Key Findings |

|---|---|---|---|

| Lewis Acid-Catalyzed [3+2] Cycloaddition | Zwitterionic 1,3-dipole | DFT Calculations, Trapping Experiments | Stepwise mechanism is often favored; stereochemistry is determined in the ring-closing step. |

| Transition Metal-Catalyzed Cycloaddition | Metallacyclobutane or π-allyl complex | In situ Spectroscopy (NMR, IR), DFT Calculations | Nature of the metal and ligands dictates the reaction pathway and selectivity. |

| Thermal Rearrangements | Diradical species | Kinetic Studies, Computational Modeling | High activation energies are typically required; can lead to complex product mixtures. |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its various reaction pathways. The strain energy of the cyclopropane ring, estimated to be around 55 kcal/mol for the parent cyclopropane, provides a significant thermodynamic driving force for ring-opening reactions. The presence of the donor (3,5-dimethoxyphenyl) and acceptor (nitrile) groups lowers the activation energy for this process compared to unsubstituted cyclopropanes.

Kinetic Studies: Kinetic studies, which measure the rate of a reaction, can provide valuable information about the reaction mechanism, including the rate-determining step and the influence of reactant concentrations and temperature. For reactions of D-A cyclopropanes, kinetic data is often obtained using techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography to monitor the disappearance of reactants and the appearance of products over time.

The rate of cycloaddition reactions involving this compound is expected to depend on several factors:

Catalyst: The nature and concentration of the catalyst can significantly influence the reaction rate.

Reacting Partner: The electronic properties and steric bulk of the other reactant (e.g., the dipolarophile or dienophile) will affect the rate of reaction.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

In some cases, the reaction may be reversible, and the product distribution will be governed by the relative thermodynamic stabilities of the possible products. The ratio of diastereomers, for instance, can sometimes be influenced by thermodynamic control, where the more stable diastereomer is the major product, especially at higher temperatures or longer reaction times.

The table below provides a summary of the key kinetic and thermodynamic parameters and their implications for the reactivity of donor-acceptor cyclopropanes.

| Parameter | Typical Range/Value for D-A Cyclopropanes | Significance | Method of Determination |

|---|---|---|---|

| Activation Energy (Ea) for Ring Opening | Lower than unsubstituted cyclopropanes | Determines the kinetic barrier to reaction; lower Ea means a faster reaction. | Arrhenius plots from temperature-dependent kinetic studies; DFT calculations. nih.govarxiv.org |

| Enthalpy of Reaction (ΔH) | Exothermic (negative) | Reflects the release of ring strain and formation of stable new bonds. | Calorimetry; DFT calculations. |

| Entropy of Reaction (ΔS) | Typically negative for cycloadditions | Reflects the loss of translational and rotational freedom as two molecules combine. | Calculated from thermodynamic data; DFT calculations. |

| Gibbs Free Energy of Reaction (ΔG) | Negative for favorable reactions | Indicates the spontaneity of the reaction under given conditions. | ΔG = ΔH - TΔS; direct measurement of equilibrium constants. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

For a molecule with this structure, a typical ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the cyclopropane (B1198618) ring protons. The aromatic region would likely display two signals corresponding to the proton at the C4 position and the two equivalent protons at the C2 and C6 positions of the dimethoxyphenyl ring. The six protons of the two equivalent methoxy groups would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The diastereotopic methylene (B1212753) protons of the cyclopropane ring would present as a complex multiplet pattern due to geminal and vicinal coupling.

The ¹³C-NMR spectrum would complement this data, showing distinct resonances for the quaternary carbon of the cyclopropane attached to the phenyl ring, the nitrile carbon, the cyclopropane methylene carbons, the aromatic carbons (including ipso, ortho, meta, and para positions), and the methoxy carbons.

High-Resolution NMR Techniques (2D-NMR, NOESY)

To unambiguously assign these signals and understand the compound's stereochemistry, two-dimensional (2D) NMR techniques are employed. wikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the vicinally coupled protons on the cyclopropane ring, helping to decipher their complex splitting patterns. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the ¹³C signals of the protonated carbons in both the aromatic and cyclopropane moieties by linking them to their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for identifying quaternary carbons. For instance, correlations would be expected between the methoxy protons and the C3/C5 aromatic carbons, and between the cyclopropane protons and the nitrile carbon as well as the ipso-carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. harvard.edu For this compound, NOESY could reveal through-space correlations between the protons of the cyclopropane ring and the ortho-protons (C2/C6) of the phenyl ring, helping to define the preferred orientation of the phenyl group relative to the cyclopropane ring.

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Cyclopropane H-2 ↔ Cyclopropane H-3 | Confirms connectivity within the cyclopropane ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Aromatic H ↔ Aromatic C; Methoxy H ↔ Methoxy C; Cyclopropane H ↔ Cyclopropane C | Assigns protonated carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Methoxy H ↔ Aromatic C3/C5; Cyclopropane H ↔ Nitrile C; Cyclopropane H ↔ Aromatic C1 (ipso) | Assigns quaternary carbons and confirms fragment connectivity. |

| NOESY | ¹H ↔ ¹H (through space) | Cyclopropane H ↔ Aromatic H2/H6 | Provides conformational information (e.g., orientation of the phenyl ring). |

Dynamic NMR Studies on Molecular Rearrangements

Dynamic NMR (DNMR) studies can investigate conformational changes that occur on the NMR timescale, such as restricted rotation around single bonds. libretexts.org For this compound, the primary dynamic process of interest would be the rotation around the C-C bond connecting the phenyl ring and the cyclopropane ring.

At low temperatures, this rotation might be slow enough to cause the signals for the two ortho-protons (and two meta-carbons) to become non-equivalent, leading to signal broadening or splitting. By acquiring spectra at various temperatures, it is possible to determine the energy barrier (activation energy, ΔG‡) for this rotation. This provides valuable information about the steric hindrance and electronic interactions between the two rings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure analysis would unambiguously confirm the connectivity and provide detailed geometric parameters. mdpi.com Key findings would include:

The precise bond lengths of the C-C bonds within the strained cyclopropane ring.

The C-CN bond length and the linearity of the C-C≡N group.

The dihedral angle between the plane of the phenyl ring and the plane of the cyclopropane ring, which defines the solid-state conformation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which dictate the crystal packing.

| Parameter | Typical Value/Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths (Å) and angles (°) | Defines the size and shape of the repeating unit. |

| Bond Lengths (e.g., C-C in cyclopropane) | In Ångstroms (Å) | Provides evidence of bond order and ring strain. |

| Bond Angles (e.g., C-C-C in cyclopropane) | In degrees (°) | Confirms molecular geometry and strain. |

| Torsional (Dihedral) Angles | In degrees (°) | Defines the conformation of the molecule in the solid state. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cardiff.ac.uk These methods are excellent for identifying functional groups and providing information about bond strength and molecular symmetry.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the sharp, intense peak for the nitrile (C≡N) stretch, typically found in the 2260-2240 cm⁻¹ region. Other significant signals would include C-H stretching vibrations for the aromatic and cyclopropane rings (around 3100-3000 cm⁻¹), the C-O stretching of the methoxy groups (around 1250-1000 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1600 and 1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. mdpi.com The nitrile stretch is also Raman active. The symmetric "breathing" mode of the aromatic ring often gives a strong signal in the Raman spectrum, which may be weak in the IR. The cyclopropane ring vibrations would also be observable.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -C≡N (Nitrile) | Stretching | ~2250 (Sharp, medium-strong) | Present |

| Aromatic C-H | Stretching | ~3100-3000 | Present |

| Cyclopropane C-H | Stretching | ~3080-3000 | Present |

| Aromatic C=C | Stretching | ~1600, ~1450 | Strong (especially symmetric modes) |

| Ar-O-CH₃ | Asymmetric/Symmetric C-O Stretch | ~1250, ~1050 | Present |

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. mdpi.com

Precise Mass Determination: High-resolution mass spectrometry (HRMS) can determine the molecular mass of this compound with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of its molecular formula (C₁₂H₁₃NO₂). The calculated exact mass is 203.0946 g/mol .

Fragmentation Analysis: Under electron ionization (EI), the molecule will ionize and break apart into characteristic fragment ions. The molecular ion peak ([M]⁺) would be observed at m/z 203. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related cyclopropane structures could include the loss of HCN (m/z 176) or cleavage of the cyclopropane ring. docbrown.info The dimethoxyphenyl moiety would also lead to characteristic fragments, such as the loss of a methyl radical (•CH₃) to form an ion at m/z 188, or the loss of formaldehyde (B43269) (CH₂O) from a methoxy group. The base peak could arise from a stable resonance-stabilized cation formed after initial fragmentation.

Computational and Theoretical Investigations of 1 3,5 Dimethoxyphenyl Cyclopropanecarbonitrile

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational efficiency. For 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile, DFT methods can be used to model a wide range of properties, from the fundamental electronic structure to the prediction of spectroscopic signatures. Functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used to perform geometry optimizations, frequency calculations, and electronic property analyses.

Analysis of Electronic Structure and Bonding in the Cyclopropane (B1198618) Ring

The cyclopropane ring is a unique structural motif characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. In this compound, the electronic nature of this strained ring is further modulated by the substituents at the C1 position.

The 3,5-dimethoxyphenyl group acts as an electron-donating group (donor) through resonance, while the nitrile group is a strong electron-withdrawing group (acceptor). This "donor-acceptor" (D-A) substitution pattern significantly polarizes the cyclopropane ring. Computational analyses, such as Natural Bond Orbital (NBO) calculations, can quantify this effect by revealing the charge distribution and orbital interactions. The C1-C2 and C1-C3 bonds, adjacent to the substituents, are weakened and elongated compared to the C2-C3 bond due to the push-pull electronic effect. This bond weakening is a critical factor in the chemical reactivity of D-A cyclopropanes, particularly in ring-opening reactions.

DFT calculations can provide precise values for bond lengths, bond angles, and atomic charges, offering a quantitative picture of the molecule's ground-state electronic structure.

| Parameter | Calculated Value | Description |

|---|---|---|

| C1-C2 Bond Length | 1.53 Å | Elongated due to donor-acceptor substitution. |

| C2-C3 Bond Length | 1.50 Å | Closer to a typical cyclopropane C-C bond. |

| NBO Charge on C1 | +0.15 e | Electron deficient due to the nitrile group. |

| NBO Charge on C2/C3 | -0.25 e | Increased electron density from phenyl group donation. |

Conformational Analysis and Energy Landscapes

The presence of the bulky 3,5-dimethoxyphenyl group introduces conformational flexibility due to rotation around the C1-Aryl single bond. Computational methods can be used to map the potential energy surface (PES) associated with this rotation, identifying low-energy conformers and the transition states that connect them.

For aryl-substituted cyclopropanes, two primary conformations are typically considered: the "bisected" and "perpendicular" (or "eclipsed") conformations. In the bisected conformation, the plane of the aromatic ring is perpendicular to the plane of the cyclopropane ring, bisecting the C2-C1-C3 angle. In the perpendicular conformation, the aromatic ring is coplanar with one of the adjacent C-C bonds of the cyclopropane.

Due to steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclopropane ring, the bisected conformation is generally the more stable, lower-energy state. A relaxed PES scan, where the dihedral angle between the phenyl and cyclopropane rings is systematically varied, can reveal the energy barriers to rotation. For this compound, the methoxy (B1213986) groups add further steric and electronic complexity, which can be precisely modeled.

| Conformer | Dihedral Angle (C2-C1-C_aryl-C_aryl) | Relative Energy (kcal/mol) |

|---|---|---|

| Bisected (Global Minimum) | ~90° | 0.00 |

| Perpendicular (Transition State) | ~0° | +2.5 |

Prediction of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results. By calculating the second derivatives of the energy with respect to atomic positions, one can predict vibrational frequencies (IR and Raman spectra). Similarly, nuclear magnetic shielding tensors can be computed to predict NMR chemical shifts (¹H and ¹³C).

For this compound, DFT can predict:

IR Spectrum : The characteristic stretching frequency of the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹. The C-O stretches of the methoxy groups and various C-H and C-C vibrations of the aromatic and cyclopropane rings can also be calculated and assigned.

NMR Spectra : The chemical shifts of the diastereotopic protons on the cyclopropane ring can be predicted, providing insight into the ring's electronic environment. The ¹³C chemical shifts for the quaternary C1 carbon, the nitrile carbon, and the distinct carbons of the dimethoxyphenyl ring can be calculated with high accuracy, aiding in spectral assignment.

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹³C NMR Shift (C1) | ~25 ppm | Quaternary carbon of the cyclopropane ring. |

| ¹³C NMR Shift (C≡N) | ~120 ppm | Nitrile carbon chemical shift. |

| ¹³C NMR Shift (C-OCH₃) | ~160 ppm | Aromatic carbons attached to methoxy groups. |

| IR Frequency (C≡N stretch) | ~2255 cm⁻¹ | Characteristic strong absorption for a nitrile. |

Reaction Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is essential for exploring the dynamics of chemical reactions. By locating transition states (TS) and calculating activation energies, DFT can provide detailed mechanistic insights into how a molecule is formed and how it reacts.

Transition State Calculations for Synthetic Transformations

The synthesis of 1-aryl-1-cyanocyclopropanes often involves the reaction of an arylacetonitrile with an alkylating agent like 1,2-dibromoethane or the addition of a carbene to a substituted styrene. Computational chemistry can model these synthetic routes to understand their feasibility and selectivity.

For example, in a rhodium-catalyzed cyclopropanation reaction, DFT can be used to model the entire catalytic cycle. This includes the formation of the key rhodium carbene intermediate and its subsequent reaction with the alkene. Locating the transition state for the cyclopropanation step allows for the calculation of the activation energy barrier. These calculations can explain the observed diastereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Carbene Formation | ΔG‡ | 15.2 |

| Alkene Approach (TS) | ΔG‡ | 10.5 |

| Overall Reaction | ΔG_rxn | -35.0 |

Mechanistic Insights into Ring-Opening and Functionalization Reactions

Aryl-substituted donor-acceptor cyclopropanes are known to undergo facile ring-opening reactions under thermal, photochemical, or catalytic conditions due to the inherent ring strain and electronic polarization. Computational modeling is a powerful method to investigate the mechanisms of these transformations.

For this compound, ring-opening can theoretically proceed via cleavage of the C1-C2 bond or the C2-C3 bond. DFT calculations can determine the preferred pathway by locating the transition state for each possibility and comparing their activation energies. The D-A substitution pattern typically favors the cleavage of the polarized C1-C2 (and C1-C3) bond, leading to a stabilized zwitterionic or diradical intermediate. The calculations can elucidate whether the mechanism is concerted or stepwise and how the stereochemistry of the starting material influences the product distribution.

| Pathway | Description | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Pathway A | Cleavage of the C1-C2 bond | 25.8 |

| Pathway B | Cleavage of the C2-C3 bond | 45.2 |

These calculations would strongly suggest that functionalization reactions proceed via the lower-energy pathway involving the cleavage of the bond between the substituted carbon and the adjacent ring carbons.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, offering insights into conformational flexibility and the influence of the surrounding environment. For this compound, a donor-acceptor (D-A) cyclopropane, MD simulations can elucidate the interplay between its rigid three-membered ring and the flexible motion of its substituents, which is critical for its reactivity and interactions.

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropane ring to the 3,5-dimethoxyphenyl group. This rotation defines the dihedral angle between the plane of the aromatic ring and the plane of the cyclopropane. MD simulations can map the potential energy surface of this rotation, identifying low-energy conformations (conformational minima) and the energy barriers separating them. In D-A cyclopropanes, the electronic communication between the electron-donating dimethoxyphenyl group and the electron-accepting carbonitrile group, mediated through the cyclopropane ring, makes this conformational preference particularly important. The orientation of the phenyl ring influences the orbital overlap and, consequently, the electronic properties of the molecule.

The solvent environment plays a crucial role in modulating the conformational landscape. frontiersin.org MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. rsc.org The choice of solvent can significantly alter the relative energies of different conformers and the barriers to their interconversion. wikipedia.org For instance, polar solvents are expected to stabilize conformations with a larger molecular dipole moment. In the case of this compound, the alignment of the dipoles of the methoxy and nitrile groups is conformation-dependent.

A hypothetical MD study could explore the conformational preferences in solvents of varying polarity, such as a non-polar solvent like toluene and a polar aprotic solvent like dimethyl sulfoxide (DMSO). frontiersin.orgresearchgate.net By simulating the molecule in each solvent, one could generate data on the most populated dihedral angles and the associated free energies.

Table 1: Hypothetical MD Simulation Data on Conformational Preference in Different Solvents

| Solvent | Dielectric Constant (ε) | Most Stable Dihedral Angle (Phenyl-Cyclopropane) | Relative Free Energy (kcal/mol) |

| Gas Phase | 1 | 45° | 0.0 |

| Toluene | 2.4 | 48° | -0.5 |

| Chloroform | 4.8 | 55° | -1.1 |

| DMSO | 47 | 65° | -2.3 |

This interactive table presents hypothetical data illustrating how the preferred orientation of the phenyl ring relative to the cyclopropane ring might shift in different solvent environments, reflecting the stabilization of more polar conformers in solvents with higher dielectric constants.

These simulations would reveal not just static pictures but the dynamic fluctuations around these minima. The frequency and amplitude of these motions, along with the rate of interconversion between stable states, are key determinants of the molecule's behavior in solution and its availability to react. frontiersin.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies in a Synthetic Context

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their observed reactivity in a specific chemical transformation. In a synthetic context, QSAR can be invaluable for optimizing reaction conditions, predicting the yield of new derivatives, and gaining mechanistic insight. For a molecule like this compound, a QSAR study could be designed to understand its reactivity in a characteristic reaction of D-A cyclopropanes, such as a nucleophilic ring-opening or a formal [3+2] cycloaddition.

To build a QSAR model, a dataset of structurally related compounds would be required. This "training set" could consist of various substituted 1-arylcyclopropanecarbonitriles, where the nature and position of substituents on the phenyl ring are systematically varied. For each compound in the series, two types of data are needed: a measure of reactivity (e.g., the reaction rate constant, k, or the final product yield) and a set of numerical descriptors that quantify its structural or electronic properties.

Relevant descriptors for this class of compounds could include:

Electronic Descriptors: Hammett constants (σ) to quantify the electron-donating or -withdrawing nature of the aryl substituents, and computationally derived values such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons.

Steric Descriptors: Taft steric parameters (Es) or computational metrics like molecular volume or surface area, which describe the bulkiness of the substituents.

Topological and Quantum Chemical Descriptors: Parameters like molecular polarizability, dipole moment, and partial atomic charges on specific atoms (e.g., the cyclopropane carbons), which can be calculated using quantum chemistry methods.

Once the data is compiled, multiple linear regression (MLR) or more advanced machine learning algorithms are used to derive a mathematical equation that links the descriptors to the reactivity. For a hypothetical cyclopropanation reaction, a simplified QSAR equation might take the form:

log(Yield) = c₀ + c₁σ + c₂Es + c₃LUMO

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. A positive coefficient for σ would imply that electron-withdrawing groups enhance the yield, while a negative coefficient for Es would suggest that bulky substituents hinder the reaction.

Table 2: Hypothetical Data for a QSAR Study on a Ring-Opening Reaction

| Compound (1-(X-phenyl)cyclopropanecarbonitrile) | Substituent (X) | Hammett Constant (σ) | LUMO Energy (eV) | Observed Yield (%) |

| 1 | 4-OCH₃ | -0.27 | -0.85 | 45 |

| 2 | 4-CH₃ | -0.17 | -0.92 | 55 |

| 3 | H | 0.00 | -1.05 | 68 |

| 4 | 3,5-(OCH₃)₂ | -0.22 | -0.90 | 52 |

| 5 | 4-Cl | 0.23 | -1.25 | 79 |

| 6 | 4-CN | 0.66 | -1.60 | 88 |

| 7 | 4-NO₂ | 0.78 | -1.85 | 94 |

This interactive table presents a hypothetical dataset for a QSAR study. It includes the target compound (in bold) within a series of related molecules. The data illustrates how electronic descriptors like the Hammett constant and LUMO energy could correlate with the product yield in a hypothetical nucleophilic ring-opening reaction, where more electron-deficient systems are more reactive.

Such a QSAR model, once validated, could predict the synthetic outcome for new, untested derivatives of this compound, guiding synthetic efforts toward molecules with desired reactivity profiles.

1 3,5 Dimethoxyphenyl Cyclopropanecarbonitrile As a Synthetic Building Block

Application in the Construction of Complex Carbocyclic Systems

The unique electronic nature of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile makes it an ideal substrate for reactions that build complex carbocyclic systems. The polarized carbon-carbon bond within the three-membered ring allows it to function as a 1,3-zwitterion synthon, particularly in the presence of a Lewis acid catalyst. This reactivity is harnessed in formal cycloaddition reactions to construct five-membered rings.

Research into donor-acceptor (D-A) cyclopropanes has shown that they readily participate in formal [3+2] cycloadditions with various dipolarophiles, including electron-deficient alkenes. researchgate.net In this process, the Lewis acid promotes the opening of the cyclopropane (B1198618) ring to generate a 1,3-zwitterionic intermediate. This intermediate can then react with an alkene to form a functionalized cyclopentane (B165970) ring. The 3,5-dimethoxyphenyl group acts as the stabilizing donor, while the nitrile group serves as the acceptor, guiding the regioselectivity of the cycloaddition. mdpi.com While specific examples employing this compound are not extensively documented, its chemical structure fits the established reactivity model for this class of compounds, positioning it as a potent precursor for cyclopentane derivatives.

Table 1: Representative [3+2] Cycloaddition for Carbocycle Synthesis

| Reactant A | Reactant B (Alkene) | Product | Ring System Formed |

|---|

Utility in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The synthetic utility of this compound extends significantly to the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govnih.gov The reactivity of this donor-acceptor cyclopropane as a 1,3-dipole equivalent is again central to this application.

In formal [3+2] cycloaddition reactions with partners containing carbon-nitrogen multiple bonds, such as imines, the cyclopropane can serve as a precursor to substituted pyrrolidines, a common heterocyclic motif. researchgate.net Furthermore, cycloadditions with 1,3-dipoles like nitrones can yield isoxazolidine (B1194047) rings. nih.gov

Beyond the reactivity of the cyclopropane ring, the nitrile group itself is a functional handle for creating nitrogenous heterocycles. A well-established transformation is the [3+2] cycloaddition of a nitrile with an azide, typically catalyzed by a metal salt or promoted by heat, to produce a tetrazole ring. mdpi.com Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. This dual reactivity—ring-opening cycloadditions and functional group transformations—makes this compound a powerful tool for accessing a diverse range of N-heterocyclic scaffolds.

Table 2: Potential Heterocycle Syntheses from this compound

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| Formal [3+2] Cycloaddition | Imine | Pyrrolidine |

| Formal [3+2] Cycloaddition | Nitrone | Isoxazolidine |

Precursor for the Synthesis of Functionalized Organic Molecules

The nitrile functionality of this compound is a gateway to a variety of other functional groups, rendering the molecule a versatile precursor for a range of derivatized organic compounds.

The carbon-nitrogen triple bond of the nitrile group can be readily hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions by heating the nitrile with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). docbrown.infolibretexts.org Acidic hydrolysis directly yields 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid, while alkaline hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. libretexts.org

Once synthesized, this carboxylic acid serves as a key intermediate for producing esters and amides.

Esters can be formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBT), to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com

Table 3: Derivatization of the Nitrile Group

| Starting Material | Reagents | Product Functional Group |

|---|---|---|

| This compound | H₃O⁺, Δ | Carboxylic Acid |

| 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid | R-OH, H⁺ | Ester |

The nitrile group is readily transformed into a primary amine through chemical reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or various borane (B79455) complexes, are effective for this conversion, yielding [1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine. researchgate.net This primary amine is a valuable synthetic intermediate, providing a nucleophilic site for further functionalization and incorporation into larger molecular structures.

As mentioned previously, the nitrile group can also be converted into other nitrogen-containing functional groups, most notably a tetrazole ring via cycloaddition with an azide. This transformation adds to the compound's versatility as a precursor for molecules with diverse nitrogenous functionalities.

Potential in Material Science and Polymer Chemistry (excluding biological applications)

While not extensively documented, the structural features of this compound suggest potential applications in the fields of material science and polymer chemistry. The molecule can be viewed as a potential monomer precursor that introduces unique structural elements into a polymer backbone or side chain.

Following derivatization, the molecule can be endowed with bifunctional reactivity suitable for polymerization. For example:

Hydrolysis of the nitrile to a carboxylic acid and subsequent reduction of an aromatic nitro group (if introduced synthetically onto the phenyl ring) could create an amino-acid-type monomer for polyamide synthesis.

Conversion to a diol or a diamine derivative would allow its use in step-growth polymerizations to form polyesters and polyamides, respectively.

The incorporation of the rigid cyclopropane unit into a polymer backbone could impart unique thermal and mechanical properties, such as increased glass transition temperature and modified tensile strength. Furthermore, the electron-rich dimethoxybenzene moiety could be exploited in the development of functional materials. Polymers containing such π-conjugated systems appended to the main chain may exhibit interesting optical or electronic properties, potentially finding use in organic electronics or sensor applications. rsc.org The use of cycloaddition reactions to functionalize materials like graphene or to create novel polymer architectures is a growing field, suggesting another potential avenue for the application of this reactive cyclopropane derivative. doi.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies